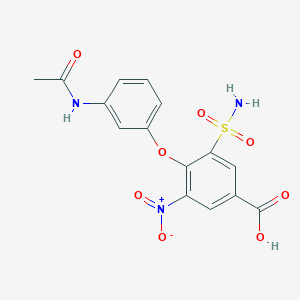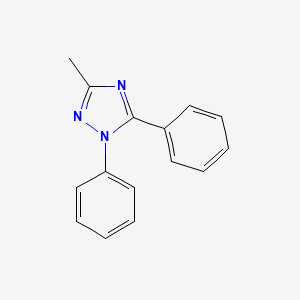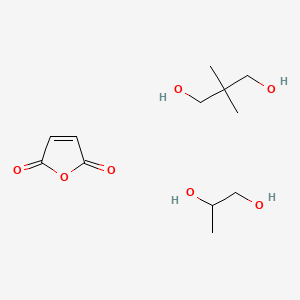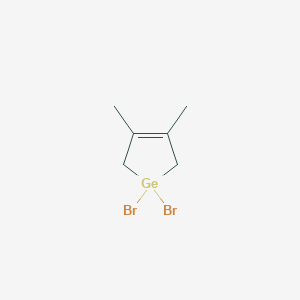
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is a complex organic compound with a multifaceted structure It is characterized by the presence of acetamido, phenoxy, nitro, and sulfamoyl functional groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Acetylation: Formation of the acetamido group through acetylation of an amine.
Sulfonation: Introduction of the sulfamoyl group.
Etherification: Formation of the phenoxy linkage.
Each step requires specific reaction conditions, such as the use of strong acids for nitration, acetic anhydride for acetylation, and sulfonyl chlorides for sulfonation. The final product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halides or alkyl groups.
科学的研究の応用
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The nitro and sulfamoyl groups are key functional groups that can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(3-Acetamidophenoxy)phthalic Acid: Contains similar functional groups but differs in the core structure.
3-Acetamidophenoxyacetic Acid: Lacks the nitro and sulfamoyl groups, resulting in different chemical properties.
Uniqueness
4-(3-Acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and sulfamoyl groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
53136-73-5 |
|---|---|
分子式 |
C15H13N3O8S |
分子量 |
395.3 g/mol |
IUPAC名 |
4-(3-acetamidophenoxy)-3-nitro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C15H13N3O8S/c1-8(19)17-10-3-2-4-11(7-10)26-14-12(18(22)23)5-9(15(20)21)6-13(14)27(16,24)25/h2-7H,1H3,(H,17,19)(H,20,21)(H2,16,24,25) |
InChIキー |
PYYPGPYUACVATR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Benzenamine, N-[[(1,1-dimethylethyl)dioxy]methyl]-N-methyl-](/img/structure/B14650927.png)





![9-Bromo-9-chlorobicyclo[6.1.0]non-4-ene](/img/structure/B14650979.png)
